(5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
This compound is an organic molecule with a specific chemical structure . It is related to a class of compounds that have shown a broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophenyl group, a cyclopropyl group, an oxadiazolyl group, and a piperidinyl group . These groups contribute to the overall properties of the molecule .Physical And Chemical Properties Analysis
This compound is described as a solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available literature .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural similarities, such as various substituted benzothiazoles and pyridine derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents. For instance, the synthesis of pyridine derivatives has shown variable and modest activity against investigated strains of bacteria and fungi, highlighting the importance of structural modification in enhancing antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).
Structural Characterization and Anticancer Potential
Research on structurally related compounds has also explored their anticancer potential. For example, the discovery of apoptosis inducers through the synthesis of 1,2,4-oxadiazoles has shown activity against breast and colorectal cancer cell lines, providing a pathway for the development of novel anticancer agents. The molecular target identified in these studies is TIP47, an IGF II receptor binding protein, which underscores the importance of identifying molecular targets to design more effective anticancer therapies (Zhang et al., 2005).
Antitubercular Activities
Another area of research involves the synthesis of cyclopropyl methanones with antitubercular activities. These studies have shown promising results against Mycobacterium tuberculosis, including multi-drug resistant strains, highlighting the potential of these compounds in addressing the challenge of tuberculosis treatment (Bisht et al., 2010).
GPR7 Antagonists
The synthesis and evaluation of small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7) have been reported, showcasing the potential of these compounds in therapeutic applications. The identification of potent antagonists through structural modification exemplifies the importance of chemical synthesis in drug discovery (Romero et al., 2012).
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c16-12-4-3-11(22-12)15(20)19-7-5-10(6-8-19)14-18-17-13(21-14)9-1-2-9/h3-4,9-10H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHQPEPKIPSHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone |
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